Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate
Description
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate (C₁₃H₁₂N₄S₂, MW 312.4) is a hydrazinecarbodithioate derivative synthesized via the condensation of 2-acetylquinoline with methyl hydrazinecarbodithioate under catalytic acidic conditions (e.g., ethanol with HCl). This compound features a quinoline moiety linked to a hydrazinecarbodithioate group through an ethylidene bridge. Its structure is confirmed by spectral data (¹H NMR, ¹³C NMR, IR, MS) and elemental analysis . The quinoline group imparts distinct electronic and steric properties, making it a key intermediate for antimalarial thiosemicarbazones and thiosemicarbazides. Notably, derivatives of this compound exhibit antimalarial activity against Plasmodium berghei in mice, with curative doses ranging from 320–640 mg/kg .
Properties
Molecular Formula |
C13H13N3S2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
methyl N-[(E)-1-quinolin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C13H13N3S2/c1-9(15-16-13(17)18-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
NKDJYIUFYLWRSL-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)SC)/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NNC(=S)SC)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of quinoline derivatives with hydrazinecarbodithioate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Reaction with Amines to Form Thiosemicarbazones
This compound undergoes nucleophilic substitution reactions with primary and secondary amines, yielding biologically active thiosemicarbazones. The reaction typically occurs via displacement of the methylthio group:
General Reaction:
Experimental Data Table:
Key observations:
-
Solvent dependency : Methanol is preferred for non-aromatic amines, while ethanol is used for aromatic amines .
-
Reactivity : The quinoline ring’s electron-withdrawing nature enhances the electrophilicity of the thiocarbonyl group, facilitating nucleophilic attack.
Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocyclic systems, which are pharmacologically significant.
Example Reaction with o-Phenylenediamine:
Data:
-
Conditions : Reflux in ethanol for 24 hours.
-
Product : A benzymidazole-quinoline hybrid with demonstrated antifilarial activity .
Nucleophilic Substitution at the Thiocarbonyl Group
The thiocarbonyl sulfur acts as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides:
Mechanism:
Applications:
-
Used to synthesize thioether derivatives for antimicrobial testing.
Oxidation Reactions
The hydrazinecarbodithioate moiety is susceptible to oxidation, forming disulfide linkages or sulfonic acids under strong oxidizing conditions:
Pathways:
-
Mild oxidation (e.g., I): Forms disulfide-bridged dimers.
-
Strong oxidation (e.g., HNO): Yields sulfonic acid derivatives.
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating with transition metals via sulfur and nitrogen atoms.
Example with Cu(II):
Scientific Research Applications
Synthesis and Structure
The synthesis of methyl 3-[1-(2-quinolyl)ethylidene]hydrazinecarbodithioate involves several chemical reactions. One method includes reacting a carbodithioate with 2-acetylpyridine . The dithiocarbazate ligand used to prepare the title compound is S- . The compound exists in the thione form with the presence of a C=S bond .
Medicinal Applications
2-Acetyl quinoline thiosemicarbazones, including derivatives of methyl 3-[1-(2-quinolyl)ethylidene]hydrazinecarbodithioate, are useful in treating gonorrhea and have shown activity against Neisseria gonorrhoeae, including penicillin-resistant strains . Many related compounds are also effective in treating malaria (active against Plasmodium berghei) and bacterial infections (active against Staphylococcus aureus, Neisseria meningitidis, or Mycobacterium smegmatis) .
Antimicrobial Activity:
Several derivatives of 2-acetylquinoline thiosemicarbazones have demonstrated significant antimicrobial activity. The minimum inhibitory concentrations (MICs) of these compounds against Mycobacterium smegmatis strains are shown in Table 1 .
Table 1: Minimum Inhibitory Concentration (μg/ml) Against Mycobacterium smegmatis Strains
| Compound | Strain I | Strain II | Strain III |
|---|---|---|---|
| 3F | 2.5 | 15 | 10 |
| 3G | 4 | 15 | 10 |
| 3H | 2.5 | 10 | 5 |
| 3I | 0.6 | 3 | 1.5 |
| 3J | 1 | 4 | 2 |
| 3K | 10 | >50 | >50 |
| DDS | 2 | 400 | -- |
| Rifampin | 1 | -- | 250 |
Antimalarial Activity:
In vivo studies have assessed the antimalarial activity of 2-acetylquinoline thiosemicarbazones against Plasmodium berghei in mice. The results, including the dosage levels and the number of mice cured, are summarized in Table 2 .
Table 2: In vivo Antimalarial Activity of 2-Acetylquinoline Thiosemicarbazones against Plasmodium berghei in Mice
| Compound | 40 mg/kg | 80 mg/kg | 160 mg/kg | 320 mg/kg | 640 mg/kg |
|---|---|---|---|---|---|
| 3F | -- | -- | -- | C(2/5) | C(4/5) |
| 3G | -- | -- | Active | C(3/5) | C(3/5) |
| 3H | -- | -- | -- | -- | -- |
| 3I | -- | -- | C(1/5) | C(5/5) | C(5/5) |
| 3K | -- | -- | -- | Active | Active |
Related Compounds and Research
Mechanism of Action
The mechanism of action of Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Pyridine-Based Analogues
- Methyl 3-[1-(2-pyridinyl 1-oxide)ethylidene]hydrazinecarbodithioate: Synthesized from 2-acetylpyridine 1-oxide, this derivative shows reduced antimalarial activity compared to its non-oxidized counterpart. The 1-oxide group diminishes efficacy, highlighting the importance of the quinoline ring’s electron-rich structure in enhancing bioactivity .
- Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbodithioate: Incorporates a coumarin moiety instead of quinoline. This compound demonstrates antiproliferative activity, likely due to the chromen-2-one core’s ability to intercalate DNA .
Triazole-Based Analogues
- Methyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate (MTH) : Features a triazole ring, enhancing corrosion inhibition (95.1% efficiency for mild steel in HCl) and antimicrobial activity (against E. coli and S. aureus). The triazole’s planar structure improves adsorption on metal surfaces, while its nitrogen-rich framework aids microbial membrane disruption .
Thiazole-Based Analogues
- Methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate : Contains a sulfonamido-thiazole group, which enhances solubility and bioavailability. Such derivatives are explored for anticancer applications due to thiazole’s role in kinase inhibition .
Mechanistic Insights
- Antimalarial Activity: Quinoline derivatives likely target heme detoxification pathways in Plasmodium, similar to chloroquine .
- Corrosion Inhibition : Triazole derivatives adsorb on mild steel via N and S atoms, forming a protective film that blocks HCl attack .
- Antimicrobial Action : Electron-withdrawing groups (e.g., nitro in pyrazole derivatives) enhance membrane penetration and protein binding .
Biological Activity
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure and Synthesis
Chemical Structure
- IUPAC Name: Methyl 3-[1-(2-quinolyl)ethylidene]hydrazinecarbodithioate
- Molecular Formula: C12H12N2S2
- Molecular Weight: 252.36 g/mol
The compound is synthesized through a multi-step process involving the reaction of hydrazine with carbon disulfide, followed by condensation with 2-acetylquinoline. This method highlights the importance of both the hydrazine and quinoline moieties in imparting biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study evaluating various hydrazine derivatives, this compound showed promising results against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Neisseria gonorrhoeae
The mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.
Antiviral Effects
In addition to its antibacterial properties, this compound has been investigated for its antiviral activity. Specifically, it has shown efficacy against viruses such as Influenza and Herpes Simplex Virus (HSV). The antiviral mechanism is believed to involve interference with viral replication processes.
Cytotoxicity and Anticancer Activity
This compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays have revealed that it induces apoptosis in various cancer types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
The compound's ability to induce cell cycle arrest and promote programmed cell death makes it a candidate for further development as an anticancer agent.
Table of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound resulted in significant reductions in infection rates compared to standard antibiotic therapy. This study emphasized the potential for this compound as an alternative treatment option in antibiotic-resistant cases.
- Anticancer Research : A laboratory study on leukemia cells showed that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis. These findings suggest that this compound could be developed into a novel chemotherapeutic agent.
Q & A
Basic: What is the synthetic pathway for Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate, and how is its structure confirmed?
The compound is synthesized via condensation of 2-acetylquinoline with methyl hydrazinecarbodithioate under reflux in ethanol, catalyzed by hydrochloric acid. The reaction forms a thiosemicarbazone derivative, which is isolated and purified via crystallization . Structural confirmation relies on:
- Spectroscopy :
- ¹H-NMR : Aromatic proton signals (δ 7.5–8.8 ppm) and NH protons (δ ~10.8 ppm) .
- IR : NH stretching at ~3,423 cm⁻¹ and C=S absorption at ~1,250–1,350 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks matching calculated m/z values (e.g., [M+H]⁺ at m/z 332 for C₁₄H₁₃N₃S₂) .
- Elemental analysis : Confirmation of C, H, N, and S percentages within ±0.3% of theoretical values .
Basic: What biological activities have been reported for this compound and its derivatives?
The compound exhibits antimalarial activity against Plasmodium falciparum in mice, with curative doses ranging from 320–640 mg/kg. Derivatives, such as thiosemicarbazides (e.g., V in ), show similar efficacy . Additional activities include:
- Antimicrobial potential : Metal complexes (e.g., Cd(II) and Ni(II)) derived from analogous ligands demonstrate antibacterial and cytotoxic effects .
- Antiproliferative activity : Structural analogs like thiadiazoles inhibit cancer cell lines (e.g., MCF-7) via apoptosis induction .
Advanced: How do structural modifications influence the antimalarial activity of this compound?
- S-methyl group displacement : Replacing the S-methyl group with amines (e.g., morpholine, piperidine) enhances solubility and bioavailability. For example, compound II () shows improved IC₅₀ values (1.2–3.8 µM) against P. falciparum compared to the parent compound .
- Azomethine reduction : Sodium borohydride reduction of the hydrazone bond (to form IV in ) reduces activity, suggesting the azomethine moiety is critical for target binding .
- 1-Oxide derivatives : Introducing a 1-oxide group (e.g., in 2-acetylpyridine 1-oxide analogs) reduces antimalarial potency by ~50%, likely due to steric hindrance or altered redox properties .
Advanced: What methodological challenges arise when comparing in vivo and in vitro antimalarial data?
- In vivo (mouse models) :
- In vitro (automated assays) :
Advanced: How do metal complexes of this ligand enhance biological activity?
Coordination with transition metals (e.g., Cu(II), Ni(II)) improves stability and bioactivity:
- Mechanism : The ligand acts as a bidentate or tridentate chelator, forming octahedral complexes (e.g., [Cd(NS)₂] in ). Metal coordination enhances DNA intercalation and reactive oxygen species (ROS) generation .
- Enhanced cytotoxicity : Cd(II) complexes exhibit IC₅₀ values of 8–12 µM against HeLa cells, outperforming free ligands (IC₅₀ > 50 µM) .
- Antibacterial synergy : Ni(II) complexes disrupt bacterial membranes via lipid peroxidation, showing MIC values of 4–8 µg/mL against S. aureus .
Advanced: What contradictions exist in reported data on structure-activity relationships?
- Substituent effects : While electron-withdrawing groups (e.g., -NO₂) generally enhance antimalarial activity, their placement on the quinoline ring (C-6 vs. C-8) leads to conflicting results. For example, C-6 nitro derivatives show 2× higher activity than C-8 analogs in some studies , but no significant difference in others .
- Metal-dependent outcomes : Cu(II) complexes are inactive against P. berghei in mice , yet highly active in vitro, suggesting model-specific interactions (e.g., redox inactivation in vivo) .
Advanced: What experimental strategies are recommended for optimizing this compound’s pharmacokinetics?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve oral absorption. Ethyl ester derivatives (e.g., compound 9b in ) show 3× higher plasma half-life than parent compounds .
- Metabolic stability : Use microsomal assays (e.g., rat liver microsomes) to identify CYP450-mediated degradation hotspots. Methylation of the hydrazine moiety reduces oxidative metabolism .
- Crystallography : Single-crystal X-ray analysis (as in ) clarifies conformational preferences for docking studies. For example, the ligand’s planar geometry facilitates intercalation into DNA .
Advanced: How can computational methods guide the design of derivatives?
- Docking simulations : Target the P. falciparum dihydroorotate dehydrogenase (PfDHODH) binding pocket. The ligand’s thiosemicarbazone moiety forms hydrogen bonds with Arg265 and Tyr528 residues .
- QSAR models : Use Hammett σ constants to predict electron-donating/withdrawing effects. A linear correlation (R² = 0.89) between σ and antimalarial IC₅₀ values is observed for nitro-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
